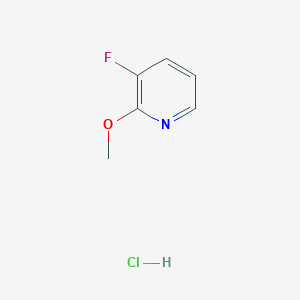

3-Fluoro-2-methoxypyridine hydrochloride

Description

BenchChem offers high-quality 3-Fluoro-2-methoxypyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-methoxypyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-2-methoxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO.ClH/c1-9-6-5(7)3-2-4-8-6;/h2-4H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZVIKBJRSRRCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675029 | |

| Record name | 3-Fluoro-2-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150163-74-8 | |

| Record name | Pyridine, 3-fluoro-2-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150163-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Fluoro-2-methoxypyridine hydrochloride chemical structure

Topic: 3-Fluoro-2-methoxypyridine hydrochloride chemical structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2][3]

Structural Analysis, Synthesis Strategies, and Medicinal Utility[1][2][3]

Executive Summary & Chemical Identity

3-Fluoro-2-methoxypyridine hydrochloride is a specialized pyridine derivative utilized primarily as a pharmacophore building block in medicinal chemistry.[1][2] Its value lies in the strategic placement of the fluorine atom at the C3 position adjacent to a methoxy group at C2.[2][3] This substitution pattern modulates the basicity of the pyridine nitrogen, influences metabolic stability via the fluorine effect, and serves as a versatile scaffold for nucleophilic aromatic substitutions and cross-coupling reactions.[2][3]

While the free base (CAS: 884494-69-3) is a liquid at room temperature, the hydrochloride salt is the preferred form for solid-state handling, purification, and storage, offering enhanced stability against oxidation and volatilization.[2][3]

Chemical Data Table

| Property | Specification |

| Systematic Name | 3-Fluoro-2-methoxypyridine hydrochloride |

| Parent Compound | 3-Fluoro-2-methoxypyridine (Free Base) |

| Parent CAS | 884494-69-3 |

| Molecular Formula | C₆H₆FNO[1][2][4][5] · HCl |

| Molecular Weight | 163.58 g/mol (Salt); 127.12 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid (Salt); Colorless liquid (Free Base) |

| Solubility | High in water, MeOH, DMSO; Low in hexanes, Et₂O |

| Acidity (pKa) | ~0.98 (Calculated for conjugate acid of free base) |

Structural & Electronic Analysis

The chemical behavior of 3-fluoro-2-methoxypyridine hydrochloride is dictated by the interplay between the pyridine ring's electron-deficiency and the substituents' electronic effects.[1][2]

The Fluorine Effect (C3 Position)

-

Inductive Withdrawal (-I): The fluorine atom at C3 exerts a strong inductive electron-withdrawing effect.[1][2] This lowers the electron density of the pyridine ring, making it less susceptible to oxidative metabolism (e.g., by cytochrome P450 enzymes) compared to non-fluorinated analogs.[2][3]

-

Basicity Modulation: The -I effect reduces the pKa of the pyridine nitrogen, making the free base less basic than unsubstituted pyridine.[2][3] However, it remains basic enough to form a stable hydrochloride salt.[2][3]

The Methoxy Group (C2 Position)

-

Resonance Donation (+R): The oxygen atom donates electron density into the ring, partially counteracting the electron-deficiency of the pyridine core.[2][3]

-

Orthogonal Reactivity: The 2-methoxy group can act as a leaving group under harsh acidic conditions (demethylation to pyridinone) or be displaced by stronger nucleophiles in SₙAr reactions, although the 3-fluoro group provides steric protection.[1][2]

Synthesis & Manufacturing Protocols

High-purity synthesis typically follows a Nucleophilic Aromatic Substitution (SₙAr) pathway, favored for its regioselectivity and scalability.[2][3]

Primary Synthesis Route: SₙAr on 2,3-Difluoropyridine

This method exploits the differential reactivity of the halogenated positions.[2][3] The C2 position in pyridine is highly activated for nucleophilic attack due to the electron-withdrawing nitrogen atom, while the C3 position is relatively inert to SₙAr.[2][3]

Step-by-Step Protocol

-

Reagents: 2,3-Difluoropyridine (Starting Material), Sodium Methoxide (NaOMe), Methanol (MeOH).[2][3]

-

Reaction: Dissolve 2,3-difluoropyridine in anhydrous MeOH. Slowly add 1.05 equivalents of NaOMe at 0°C to control the exotherm.

-

Mechanism: The methoxide ion attacks the C2 carbon, forming a Meisenheimer complex.[3] The fluoride ion at C2 is eliminated, restoring aromaticity.[2][3]

-

Note: Regioselectivity is >95% for C2 substitution over C3 due to nitrogen activation.[2]

-

-

Workup: Quench with water, extract with Dichloromethane (DCM), and concentrate to yield the free base oil.[2][3]

Salt Formation (Hydrochlorination)

Converting the oily free base to the hydrochloride salt ensures accurate weighing and improved shelf-life.[2]

-

Dissolution: Dissolve the crude 3-fluoro-2-methoxypyridine oil in anhydrous diethyl ether or 1,4-dioxane.

-

Acidification: Bubble anhydrous HCl gas or add 4M HCl in dioxane dropwise at 0°C with vigorous stirring.

-

Precipitation: The hydrochloride salt precipitates immediately as a white solid.[2][3]

-

Isolation: Filter the solid under nitrogen (to prevent moisture absorption), wash with cold ether, and dry under vacuum over P₂O₅.[2][3]

Synthesis Workflow Diagram

Caption: Synthesis pathway via regioselective SₙAr of 2,3-difluoropyridine followed by salt formation.

Applications in Drug Discovery

The 3-fluoro-2-methoxypyridine motif is a bioisostere often used to replace phenyl or non-fluorinated pyridine rings to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties.[1][2][3]

Metabolic Stability

The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol).[3] Placing fluorine at the C3 position blocks metabolic oxidation at this site, a common clearance pathway for pyridine drugs.[2][3] This "metabolic blocking" extends the half-life (

Conformational Control

The fluorine atom can induce preferred molecular conformations through:

-

Dipole-Dipole Interactions: Interaction between the C-F bond and adjacent polar groups.[2]

-

Shape: Fluorine's Van der Waals radius (1.47 Å) is slightly larger than hydrogen (1.20 Å) but smaller than a methyl group, allowing for subtle steric tuning without disrupting binding pocket fit.[3]

Application Workflow

Caption: Impact of the 3-fluoro-2-methoxypyridine scaffold on drug properties and target interaction.[1][2][4][5][6]

Handling, Stability, and Safety

As a hydrochloride salt, the compound is hygroscopic and acidic.[2][3] Strict adherence to safety protocols is required.

-

Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to hydrolysis or "gumming."[2][3] Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

-

Stability: Stable under standard conditions if kept dry.[2][3] Avoid strong oxidizing agents and strong bases (which liberate the volatile free base).[3]

-

Safety Profile:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45079809, 2-Fluoro-3-methoxypyridine. Retrieved from [Link]

- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding on fluorine effect).

Sources

- 1. 3-FLUORO-2-METHOXYPYRIDINE | 884494-69-3 [chemicalbook.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 4. 884494-69-3|3-Fluoro-2-methoxypyridine|BLD Pharm [bldpharm.com]

- 5. 2-Fluoro-3-methoxypyridine | C6H6FNO | CID 45079809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.se [fishersci.se]

Preserving Purity: A Technical Guide to the Stability and Storage of 3-Fluoro-2-methoxypyridine hydrochloride

Introduction: The Critical Role of a Versatile Building Block

In the landscape of modern drug discovery and fine chemical synthesis, fluorinated pyridine derivatives are indispensable building blocks. The incorporation of fluorine into these heterocyclic scaffolds is a well-established strategy to modulate physicochemical properties, enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] 3-Fluoro-2-methoxypyridine hydrochloride is a key intermediate in this class, valued for the specific reactivity conferred by its unique arrangement of a fluorine atom, a methoxy group, and the protonated nitrogen center. Ensuring the chemical integrity of this compound from procurement to application is paramount for the reproducibility of experimental results and the quality of downstream products. This guide provides an in-depth analysis of the factors governing the stability of 3-Fluoro-2-methoxypyridine hydrochloride and establishes field-proven protocols for its optimal storage and handling.

Molecular Profile and Inherent Stability

To understand the stability of 3-Fluoro-2-methoxypyridine hydrochloride, one must first consider its structure. The molecule consists of a pyridine ring substituted with a fluorine atom at the 3-position and a methoxy group at the 2-position. The pyridine nitrogen is protonated and associated with a chloride counter-ion.

-

The Fluoropyridine Core : The pyridine ring itself is an electron-deficient aromatic system. The addition of an electronegative fluorine atom further influences the electronic distribution, often leading to increased thermal and metabolic stability.[3] This intrinsic stability is a primary reason for the prevalence of fluorinated heterocycles in agrochemicals and pharmaceuticals.[1][4]

-

The Methoxy Group : The 2-methoxy group is a potential site for hydrolysis, particularly under acidic or basic conditions, which could yield 3-fluoro-2-hydroxypyridine.

-

The Hydrochloride Salt : The hydrochloride form enhances the compound's solubility in polar solvents but also increases its hygroscopicity. The absorption of atmospheric moisture is a critical factor to control, as it can act as a reagent for potential hydrolytic degradation.

Primary Factors Influencing Chemical Stability

The long-term stability of 3-Fluoro-2-methoxypyridine hydrochloride is contingent on the careful control of its chemical environment. Several key factors can initiate or accelerate degradation pathways.

Moisture and Hydrolysis

As a hydrochloride salt, the compound is susceptible to absorbing water from the atmosphere. This moisture can compromise the physical state of the solid and, more critically, facilitate hydrolysis. While the C-F bond is generally robust, the ether linkage of the methoxy group is a more probable site for cleavage, especially in the presence of acid or base catalysts, which could lead to the formation of 3-fluoro-2-hydroxypyridine.[5] Studies on related heterocyclic compounds have demonstrated that acid-catalyzed hydrolysis is a viable degradation pathway.[6]

Temperature

Elevated temperatures provide the activation energy required to overcome reaction barriers, accelerating the rate of any potential degradation pathway. While many fluorinated pyridines exhibit high thermal stability[3], long-term storage at elevated temperatures is ill-advised. Thermal decomposition could lead to the release of hazardous gases, including hydrogen chloride, nitrogen oxides, and carbon oxides.

Light (Photodegradation)

Chemical Incompatibility

Contact with strong oxidizing agents, strong acids, or strong bases should be avoided.

-

Oxidizing Agents : Can react with the pyridine ring or the methoxy group, leading to unwanted side products and compromising sample purity.

-

Strong Bases : Will deprotonate the pyridinium hydrochloride, liberating the free base (3-fluoro-2-methoxypyridine). While this may be a desired step in a synthesis, it should not occur uncontrolled during storage.

-

Strong Acids : May catalyze hydrolysis of the methoxy group, as previously discussed.

The interplay of these factors is visualized in the diagram below, outlining the primary threats to the compound's integrity.

Caption: Logical relationships between environmental factors and potential degradation pathways.

Recommended Storage and Handling Protocols

Based on the established principles for pyridine hydrochlorides and related fluorinated intermediates, the following protocols are recommended to maximize the shelf-life and preserve the integrity of 3-Fluoro-2-methoxypyridine hydrochloride.

Long-Term Storage

For unopened containers and long-term archival, the primary goal is isolation from the environment.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) is recommended.[11] Some related isomers are even stored in a freezer.[12] | Minimizes the rate of potential thermal degradation and hydrolytic reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[13][14] | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |

| Container | Keep in the original, tightly sealed container. | Prevents ingress of moisture and air. |

| Light | Protect from light. Store in an opaque container or in a dark cabinet. | Avoids potential photodegradation.[7][8] |

| Location | Store in a well-ventilated area away from incompatible materials (strong bases, acids, oxidizing agents).[15] | Prevents accidental contact with reactive chemicals and ensures safety. |

Routine Laboratory Handling

When in use, exposure to detrimental conditions should be minimized.

-

Equilibration : Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Weighing : Handle the solid in a glove box or under a stream of dry inert gas if possible. If not, perform the weighing process quickly in a low-humidity environment.

-

Container Resealing : Promptly and securely reseal the container after dispensing material. Consider backfilling the headspace with an inert gas before sealing.

-

Solution Stability : If preparing stock solutions, their stability should not be assumed. If they are not for immediate use, they should be stored refrigerated or frozen and protected from light. The stability in a given solvent system should be experimentally verified if the solution is to be stored for an extended period.

Protocol: Experimental Workflow for Stability Verification

Given the absence of specific public data, researchers must often validate the stability of 3-Fluoro-2-methoxypyridine hydrochloride within their own experimental matrix (e.g., specific buffer, solvent, or formulation). A forced degradation study is a standard methodology for this purpose.

Objective

To rapidly assess the stability of the compound under various stress conditions and identify potential degradation products.

Methodology

-

Preparation : Prepare an accurately weighed stock solution of 3-Fluoro-2-methoxypyridine hydrochloride in a suitable solvent (e.g., acetonitrile:water).

-

Stress Conditions : Aliquot the stock solution into separate, sealed vials for each stress condition:

-

Acidic : Add HCl to a final concentration of 0.1 M.

-

Basic : Add NaOH to a final concentration of 0.1 M.

-

Oxidative : Add hydrogen peroxide (e.g., 3% final concentration).

-

Thermal : Heat at a specified temperature (e.g., 60°C).

-

Photolytic : Expose to a calibrated UV light source.

-

Control : Keep an aliquot under normal laboratory conditions, protected from light.

-

-

Time Points : Sample each vial at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis : Analyze each sample by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector.

-

Evaluation :

-

Monitor the peak area of the parent compound to determine the percentage of degradation.

-

Observe the chromatogram for the appearance of new peaks, which indicate degradation products.

-

MS detection can help in the tentative identification of these degradants.

-

This self-validating system provides empirical data on how the compound behaves under conditions relevant to its intended use.

Caption: Experimental workflow for assessing compound stability under stress conditions.

Conclusion

While 3-Fluoro-2-methoxypyridine hydrochloride benefits from the inherent stability of the fluoropyridine core, its integrity is not absolute. As a hygroscopic hydrochloride salt with a hydrolyzable methoxy group, it is vulnerable to degradation if not stored and handled with scientific rigor. The core principles of stability—protection from moisture, heat, light, and chemical incompatibilities —are paramount. By adhering to the recommended storage protocols and, when necessary, validating stability through targeted experimental workflows, researchers can ensure the quality and reliability of this critical chemical intermediate, thereby safeguarding the integrity of their scientific outcomes.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2783363, 3-Fluoro-2-hydroxypyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45079809, 2-Fluoro-3-methoxypyridine. Retrieved from [Link]

-

Ali, I., et al. (2025, September 9). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. Retrieved from [Link]

-

Montes-Mayorga, G., et al. (2023). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. Retrieved from [Link]

-

van der Loop, S. C., et al. (2021). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. OSTI.gov. Retrieved from [Link]

-

Zhu, L., et al. (2012). UV photolysis for accelerating pyridine biodegradation. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated pyridine derivative. Retrieved from [Link]

-

van der Loop, S. C., et al. (2021). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. ChemRxiv. Retrieved from [Link]

-

La Mura, L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Retrieved from [Link]

-

Bakulina, O., et al. (2020). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Institutes of Health. Retrieved from [Link]

-

Sahoo, P. K., et al. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science Publisher. Retrieved from [Link]

-

Mondloch, J. E., et al. (2015). Instantaneous Hydrolysis of Nerve-Agent Simulants with a Six-Connected Zirconium-Based Metal-Organic Framework. Northwestern University. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46312573, 3-Fluoro-5-(4-fluorophenyl)-2-methoxypyridine. Retrieved from [Link]

-

Fang, H., et al. (2012). [Biodegradation of pyridine under UV irradiation]. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 338458, 4-Fluoro-2-methoxypyridine. Retrieved from [Link]

-

Goundry, W. R., et al. (2018). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Biodegradation of pyridine under UV irradiation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40427006, 3-Bromo-5-fluoro-2-methoxypyridine. Retrieved from [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. Retrieved from [Link]

Sources

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Fluoro-2-hydroxypyridine | C5H4FNO | CID 2783363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. espublisher.com [espublisher.com]

- 10. researchgate.net [researchgate.net]

- 11. chemscene.com [chemscene.com]

- 12. fishersci.com [fishersci.com]

- 13. 884494-69-3|3-Fluoro-2-methoxypyridine|BLD Pharm [bldpharm.com]

- 14. 886374-01-2|5-Chloro-3-fluoro-2-methoxypyridine|BLD Pharm [bldpharm.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

Role of fluorine in medicinal chemistry of pyridine derivatives

Role of Fluorine in Medicinal Chemistry of Pyridine Derivatives

Executive Summary

The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry, transforming the physicochemical and pharmacokinetic profiles of drug candidates. Pyridine, a ubiquitous heterocycle in FDA-approved therapeutics, often suffers from metabolic instability (susceptibility to oxidation) and high basicity, which can lead to poor bioavailability or toxicity. Fluorine substitution addresses these liabilities through three primary mechanisms: electronic modulation (lowering pKa to reduce lysosomal trapping), metabolic blockade (preventing oxidative clearance at labile C–H sites), and conformational control (altering binding vectors via the gauche effect). This technical guide provides an in-depth analysis of these effects, supported by quantitative data, synthetic protocols, and mechanistic visualizations.

Section 1: Physicochemical Modulation & SAR Logic

The introduction of fluorine onto a pyridine ring induces profound electronic changes due to its high electronegativity (

Basicity and pKa Modulation

Unsubstituted pyridine is a weak base (

Table 1: Effect of Fluorine Substitution on Pyridine Basicity and Lipophilicity

| Compound | Structure | LogP (Oct/Water) | Electronic Effect | ||

| Pyridine | 5.23 | — | 0.65 | Reference | |

| 2-Fluoropyridine | 2-F- | -0.44 | -5.67 | 1.12 | Strong Inductive (-I) proximity to N |

| 3-Fluoropyridine | 3-F- | 2.97 | -2.26 | 1.05 | Moderate Inductive (-I) |

| 4-Fluoropyridine | 4-F- | 3.80 | -1.43 | 1.00 | Distal Inductive (-I) + Resonance (+R) |

| 2,6-Difluoropyridine | 2,6-diF- | -2.50 | -7.73 | 1.45 | Cumulative -I effect |

Note: Data compiled from experimental values. The 2-position substitution has the most dramatic effect due to proximity to the nitrogen lone pair.

Lipophilicity and Permeability

While fluorine is polar, the C–F bond generally increases overall lipophilicity (LogP) compared to C–H because fluorine is less polarizable than hydrogen and does not act as a hydrogen bond donor. This modulation is critical for optimizing blood-brain barrier (BBB) penetration in CNS drugs.

Section 2: Metabolic Stability & Pharmacokinetics

Pyridines are prone to oxidation by Cytochrome P450 enzymes (CYP450) and aldehyde oxidase (AO), typically at the C2 and C6 positions (nucleophilic attack) or N-oxidation.

Mechanism of Metabolic Blockade

Replacing a labile C–H bond with C–F blocks metabolism due to the high bond dissociation energy (BDE) of C–F, which renders the site inert to the radical abstraction mechanisms employed by CYP enzymes. Furthermore, the electron-withdrawing nature of fluorine deactivates the entire ring toward electrophilic metabolic attacks.

Diagram 1: Metabolic Blocking Strategy The following diagram illustrates how fluorine substitution prevents the formation of the unstable intermediate required for oxidative clearance.

Caption: Comparative metabolic fate of pyridine vs. fluoropyridine. Fluorine prevents oxidative degradation, extending drug half-life.

Section 3: Synthetic Methodologies

Accessing fluorinated pyridines has historically been challenging due to the poor reactivity of pyridine toward electrophilic fluorination. Modern methods utilize radical pathways or transition-metal catalysis.

Protocol: Ag(II)-Mediated Direct C–H Fluorination

This protocol, developed by the Hartwig lab, allows for the selective fluorination of the C2 position of pyridines under mild conditions, avoiding the harsh conditions of traditional halogen exchange (Halex) reactions.

Scope: Selective for C2-H adjacent to Nitrogen.[1]

Reagents: Silver(II) Fluoride (

Step-by-Step Methodology:

-

Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with the pyridine substrate (1.0 equiv, e.g., 0.5 mmol).

-

Solvent Addition: Add anhydrous acetonitrile (MeCN) to achieve a concentration of 0.1 M.

-

Catalyst Addition: Add solid

(2.0 - 3.0 equiv) in one portion. Note: -

Reaction: Seal the vial and stir at ambient temperature (

) for 1 hour. The reaction mixture will typically turn dark brown/black. -

Quench & Workup: Dilute the mixture with dichloromethane (DCM) or ethyl acetate. Pour into a separatory funnel containing saturated aqueous

. -

Extraction: Extract the aqueous layer with DCM (

). Combine organic layers. -

Purification: Dry over

, filter, and concentrate in vacuo. Purify via flash column chromatography (typically Hexanes/EtOAc).

Diagram 2: Mechanism of AgF2 Fluorination

Caption: Simplified mechanistic pathway for AgF2-mediated C2-selective fluorination of pyridine.

Section 4: Case Study - Vericiguat

Drug: Vericiguat (Verquvo®) Indication: Heart Failure (sGC stimulator) Structure: Contains a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core.

Role of Fluorine:

-

Metabolic Stability: The fluorine atom at the 5-position of the pyridine ring (part of the fused system) blocks a primary site of oxidative metabolism. Without this fluorine, the electron-rich pyrazolopyridine system would be rapidly cleared by hepatic enzymes.

-

Potency: The fluorine substituent modulates the electron density of the heterocyclic core, optimizing the

stacking interactions within the soluble Guanylate Cyclase (sGC) binding pocket.

References

-

Fier, P. S., & Hartwig, J. F. (2013).[1][3] Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction.[1] Science, 342(6161), 956-960.[1] Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

FDA Drug Approvals Database. Vericiguat (Verquvo) Prescribing Information. Link

-

Zhu, W., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[4][5] Journal of the American Chemical Society, 136(19), 6929–6937. Link

Sources

Methodological & Application

Using 3-Fluoro-2-methoxypyridine hydrochloride in palladium-catalyzed reactions

Application Note: Palladium-Catalyzed Functionalization of 3-Fluoro-2-methoxypyridine Hydrochloride

Executive Summary

3-Fluoro-2-methoxypyridine (3-F-2-OMe-Py) is a high-value pharmacophore. The fluorine atom at C3 modulates pKa and metabolic stability, while the methoxy group at C2 serves as a versatile handle for nucleophilic substitution or conversion to a pyridone. However, this building block is frequently supplied as the hydrochloride salt (HCl) .

The Critical Challenge: Direct use of pyridine hydrochloride salts in palladium-catalyzed reactions often leads to catalyst poisoning . The acidic proton (

This guide details a self-validating protocol for neutralizing the salt in situ and utilizing the scaffold in Direct C–H Arylation (C4-selective) and Suzuki-Miyaura Coupling workflows.

Pre-Reaction Protocol: The "In-Situ Free-Base" Strategy

Do not skip this step. 90% of failed couplings with this substrate stem from improper salt handling.

Objective: Neutralize the HCl salt without isolating the volatile free base, ensuring the catalytic cycle remains uninhibited.

Reagents:

-

Substrate: 3-Fluoro-2-methoxypyridine·HCl (1.0 equiv)

-

Base:

(Tribasic Potassium Phosphate) – Finely ground. -

Solvent: 1,4-Dioxane or Toluene (Anhydrous).

Step-by-Step Methodology:

-

Charge: Add the pyridine·HCl salt and 1.1 equiv of

to the reaction vessel before adding the catalyst. -

Slurry: Add the solvent (0.5 M concentration relative to substrate).

-

Sonicate/Stir: Sonicate for 5 minutes or stir vigorously at room temperature for 15 minutes.

-

Visual Check: The mixture should transform from a crystalline suspension to a fine, milky slurry. This indicates the formation of KCl and the free pyridine.

-

-

Degas: Only after this neutralization step, proceed to sparge with Argon/Nitrogen.

-

Catalyst Addition: Add the Pd-catalyst and ligands after the free-basing is complete to prevent ligand protonation.

Application A: Regioselective C–H Arylation (Direct Arylation)

Instead of pre-functionalizing the pyridine with a halogen, this protocol uses Concerted Metallation-Deprotonation (CMD) to directly install an aryl group.

Regioselectivity Logic:

-

C2: Blocked by OMe.

-

C3: Blocked by F.

-

C4: The C4-H bond is acidified by the adjacent Fluorine (inductive effect,

). This is the kinetically favored site for CMD mechanisms. -

C5/C6: Less acidic; minor byproducts.

Protocol Parameters

| Component | Recommendation | Function |

| Catalyst | Precursor for active Pd(0). | |

| Ligand | P(t-Bu)3 or DavePhos (10 mol%) | Bulky, electron-rich ligands facilitate oxidative addition and the CMD step. |

| Coupling Partner | Aryl Bromide (Ar-Br) (1.2 equiv) | The electrophile. |

| Base | PivOK is crucial; the pivalate anion acts as a proton shuttle in the CMD transition state. | |

| Temperature | 100–110 °C | Required to overcome the activation energy of C–H cleavage. |

Experimental Workflow

-

Perform the In-Situ Free-Base step (Section 2) using

(2.5 equiv) in Toluene. -

Add Pivalic Acid (30 mol%) – Critical additive for the proton shuttle mechanism.

-

Add

and Ligand. -

Add Aryl Bromide.

-

Seal and heat to 110 °C for 16 hours.

-

QC Check: Monitor by LCMS. Look for the disappearance of Ar-Br. If Ar-Br remains but Pyridine is consumed, check for homocoupling of the pyridine (rare but possible).

Application B: Lithiation-Borylation (Suzuki Precursor)

If C-H activation yields are low due to steric hindrance, convert the salt to a boronic acid for standard Suzuki coupling.

Logic: The 3-Fluoro group directs lithiation exclusively to the C4 position (Ortho-Lithiation) due to the strong inductive effect, overriding the weaker directing effect of the 2-OMe group (which would direct to C3, but C3 is blocked).

Protocol

-

Free Base Isolation: (Required here). Partition the salt between

and sat. -

Lithiation: Dissolve free base in THF at -78 °C. Add LDA (1.1 equiv) dropwise. Stir for 30 mins.

-

Note: LDA is preferred over n-BuLi to avoid nucleophilic attack at the C2-OMe position.

-

-

Quench: Add

(1.2 equiv). Warm to RT. -

Workup: Acidic hydrolysis yields (3-fluoro-2-methoxypyridin-4-yl)boronic acid .

-

Coupling: Use standard Suzuki conditions (

,

Mechanistic Visualization

The following diagram illustrates the CMD (Concerted Metallation-Deprotonation) pathway, highlighting the role of the pivalate shuttle and the specific regioselectivity driven by the 3-Fluoro substituent.

Caption: Figure 1: Catalytic cycle for C4-selective arylation via Concerted Metallation-Deprotonation (CMD), highlighting the critical role of the pivalate proton shuttle.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Reaction (0% Conv.) | Catalyst Poisoning by HCl. | Ensure the "In-Situ Free-Base" step (Section 2) is run for 15+ mins before adding Pd. |

| Black Precipitate (Pd Black) | Ligand dissociation or oxidation. | Increase Ligand:Pd ratio to 2:1. Ensure strict inert atmosphere (Argon). |

| C4 vs C5 Mixture | Non-selective C-H activation. | Switch solvent to Mesitylene (steric bulk). Lower temp to 90 °C. |

| Defluorination | Hydrodefluorination side reaction. | Avoid hydride sources (e.g., formate impurities). Use strictly anhydrous bases. |

References

-

Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society.[1]

-

Ackermann, L. (2011). Carboxylate-assisted transition-metal-catalyzed C–H bond functionalizations: mechanism and scope. Chemical Reviews.

-

Campeau, L. C., et al. (2006). C-H bond functionalization of azine N-oxides. Journal of the American Chemical Society.[1]

-

Vertex Pharmaceuticals. (2019). Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes.[2] PubMed.

-

Schlosser, M. (2005). The 2× 3 Effect: A New Rule for the Regioselective Functionalization of Pyridines. Angewandte Chemie.

Sources

Application Note: Strategic Utilization of 3-Fluoro-2-methoxypyridine Hydrochloride in Drug Discovery

This Application Note is structured as a strategic technical guide for medicinal chemists and process development scientists. It moves beyond basic product data to explore the mechanistic utility of 3-Fluoro-2-methoxypyridine Hydrochloride in modern drug discovery.

Executive Summary: The "Fluorine-Methoxy" Advantage

In the landscape of kinase and GTPase inhibitor design, 3-Fluoro-2-methoxypyridine hydrochloride (and its free base analogs) has emerged as a high-value scaffold. Its utility is derived from two synergistic chemical properties:

-

The "Masked" Pyridone Motif: The 2-methoxy group serves as a lipophilic precursor to the 2-pyridone pharmacophore. Pyridones are classic hydrogen bond donor/acceptor motifs found in inhibitors of c-Met , P2X3 , BTK , and KRAS . Handling the 2-methoxy intermediate improves solubility and purification profiles during early synthesis steps before the final "unmasking" (demethylation).

-

The C3-Fluorine Effect: The fluorine atom at the 3-position blocks metabolic hotspots, modulates the pKa of the pyridine nitrogen, and induces a specific electronic bias that directs regioselective functionalization at the C4 and C5 positions.

This guide details the protocols for leveraging this scaffold to construct complex bioactive molecules, specifically targeting KRAS G12D and PI3Kδ pathways.

Chemical Architecture & Reactive Landscape

Understanding the electronic map of 3-Fluoro-2-methoxypyridine is critical for designing synthetic routes.

Regioselectivity Map

-

C2 (Methoxy): The "mask." Stable to basic coupling conditions; labile to strong acids (HCl, HBr) or silyl halides (TMSI), revealing the pyridone.

-

C3 (Fluorine): Ortho-directing group (DoM). Blocks metabolism at C3. Inductively withdraws electrons, making C4 more acidic.

-

C4 (Ortho to F): The primary site for Directed Ortho-Metalation (DoM) using strong bases (e.g., LDA, LiTMP).

-

C5 (Para to F): The primary site for Electrophilic Aromatic Substitution (EAS) (e.g., bromination) and subsequent cross-coupling.

Caption: Figure 1. Reactivity profile of the 3-Fluoro-2-methoxypyridine scaffold showing distinct zones for functionalization.

Core Workflows & Protocols

Workflow A: The "Masked Pyridone" Strategy (Demethylation)

This is the most common application. The researcher builds a complex molecule using the lipophilic 2-methoxypyridine to avoid the solubility issues of the polar pyridone. Once the carbon skeleton is complete, the methoxy group is converted to a carbonyl.

Mechanism: The cleavage of the methyl ether usually proceeds via an

Protocol 1: Acid-Mediated Demethylation (Standard)

Best for: Substrates stable to strong aqueous acid.

-

Dissolution: Dissolve the 2-methoxy-3-fluoropyridine derivative (1.0 equiv) in Acetic Acid (AcOH) or 1,4-Dioxane .

-

Acid Addition: Add concentrated HCl (37%) or HBr (48%) (5–10 equiv).

-

Reflux: Heat the mixture to 90–100°C for 2–6 hours. Monitor by LC-MS for the disappearance of the M+14 peak (methyl) and appearance of the M-14 peak (pyridone).

-

Workup: Concentrate in vacuo. Neutralize with saturated NaHCO₃ to pH 7. Extract with EtOAc or DCM/MeOH (9:1) if the product is organic soluble. If the product is the HCl salt, triturating with ether may suffice.

Protocol 2: TMSI-Mediated Demethylation (Mild)

Best for: Acid-sensitive substrates containing esters or amides.

-

Setup: Under N₂ atmosphere, dissolve substrate in anhydrous Acetonitrile (MeCN) or Chloroform (CHCl₃) .

-

Reagent: Add Sodium Iodide (NaI) (2.0 equiv) followed by Chlorotrimethylsilane (TMSCl) (2.0 equiv). Note: This generates TMSI in situ.

-

Reaction: Stir at 50–60°C for 1–4 hours.

-

Quench: Quench with MeOH. The silyl ether intermediate hydrolyzes to the pyridone.

Workflow B: C5-Functionalization (Suzuki Coupling)

The 5-position is critical for linking the pyridine ring to other pharmacophores (e.g., in PI3Kδ or KRAS inhibitors).

Target Intermediate: 3-Fluoro-2-methoxypyridine-5-boronic acid (or ester).

Protocol 3: Synthesis of 5-Aryl Derivatives via Suzuki-Miyaura

Context: Used in the synthesis of PI3Kδ inhibitors [1].

-

Reagents:

-

Halide: 5-Bromo-3-fluoro-2-methoxypyridine (1.0 equiv).

-

Boronate: Aryl boronic acid/ester (1.2 equiv).

-

Catalyst: Pd(dppf)Cl₂·DCM or Pd₂(dba)₃/X-Phos (0.05 equiv).

-

Base: Cs₂CO₃ or K₃PO₄ (2.0–3.0 equiv).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

-

Procedure:

-

Degas solvents with N₂ or Ar for 15 minutes.

-

Combine reagents in a microwave vial or pressure tube.

-

Heat to 90–110°C (or 120°C in microwave) for 1–2 hours.

-

-

Purification: Filter through Celite. Dilute with EtOAc, wash with brine.[1] Purify via Flash Chromatography (Hexane/EtOAc).

Workflow C: C4-Lithiation (Directed Ortho-Metalation)

While less common than C5-functionalization, C4-lithiation allows access to unique substitution patterns. The C3-fluorine and C2-methoxy groups cooperatively direct the base to the C4 position.

Critical Note: The C3 position is blocked by Fluorine. The C4 proton is the most acidic due to the inductive effect of the adjacent fluorine (ortho) and the methoxy group (meta).

Protocol 4: Regioselective C4-Functionalization

-

Conditions: Anhydrous THF, -78°C .

-

Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is preferred over n-BuLi to avoid nucleophilic attack on the pyridine ring.

-

Electrophile: Quench with DMF (to get aldehyde), I₂ (to get iodide), or CO₂ (to get carboxylic acid).

Case Study: KRAS G12D Inhibitor Synthesis

Recent patent literature [2] highlights the use of 5-bromo-3-fluoro-2-methoxypyridine as a key starting material for KRAS G12D inhibitors. The workflow typically involves:

-

Lithium-Halogen Exchange: Treating 5-bromo-3-fluoro-2-methoxypyridine with n-BuLi at -78°C.

-

Electrophilic Trap: Reacting the lithiated species with a piperazine or piperidine ketone derivative.

-

Coupling: Further elaboration at the C2 or C6 positions.

Caption: Figure 2. Synthetic pathway for KRAS G12D inhibitor precursors using 5-bromo-3-fluoro-2-methoxypyridine [2].

Safety & Handling

-

Corrosivity: The hydrochloride salt is acidic and corrosive. Wear acid-resistant gloves.

-

Reactivity: Avoid contact with strong oxidizing agents.

-

Storage: Hygroscopic. Store in a desiccator at room temperature (or 2-8°C for long term) under inert gas (Ar/N₂).

References

-

US Patent 8,653,092 B2 . Tetrahydro-pyrido-pyrimidine derivatives. (Merck Sharp & Dohme Corp). Describes the Suzuki coupling of 3-fluoro-2-methoxypyridine-5-boronic acid in the synthesis of PI3K inhibitors.

-

WO Patent 2023/001141 A1 . KRAS G12D Inhibitors and Uses Thereof. Describes the use of 5-bromo-3-fluoro-2-methoxypyridine in lithiation reactions for KRAS drug candidates.

-

ResearchGate . Lithiation of 2-Chloro- and 2-Methoxypyridine. Discusses regioselectivity of lithiation in methoxypyridines.

-

BenchChem . Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide. Provides protocols for handling analogous fluorinated methoxypyridines.

Sources

3-Fluoro-2-methoxypyridine hydrochloride in the synthesis of pharmaceutical intermediates

This Application Note is designed for medicinal chemists and process scientists involved in the synthesis of kinase inhibitors and complex heterocyclic APIs. It details the strategic utilization of 3-Fluoro-2-methoxypyridine hydrochloride (and its free base) as a versatile building block for accessing the 3-fluoro-2-pyridone scaffold—a privileged motif in modern drug discovery.

Executive Summary

3-Fluoro-2-methoxypyridine serves as a critical surrogate for the 3-fluoro-2-pyridone pharmacophore. While the pyridone ring is essential for hydrogen-bonding interactions in the ATP-binding pockets of kinases (e.g., c-Met, MEK, BTK), it is often incompatible with early-stage lithiation or transition-metal catalyzed cross-couplings due to tautomeric ambiguity and catalyst poisoning.

This protocol details a "Mask-Functionalize-Unmask" strategy:

-

Mask: Use the 2-methoxy group to lock the aromatic pyridine tautomer, increasing solubility and enabling organometallic chemistry.

-

Functionalize: Exploit the ortho-directing effect of the C3-fluorine to regioselectively functionalize the C4 position via lithiation.

-

Unmask: Quantitative demethylation to reveal the bioactive 3-fluoro-2-pyridone.

Chemical Profile & Reactivity

| Property | Specification |

| Compound | 3-Fluoro-2-methoxypyridine (HCl salt often used for storage stability) |

| Molecular Weight | 127.12 g/mol (Free Base) |

| Key Substituents | C2-Methoxy: Directing Group (DMG) & Protecting Group.C3-Fluoro: Ortho-Lithiation Director & Metabolic Blocker. |

| Primary Reactivity | C4-Lithiation: The C3-F and C2-OMe groups cooperatively direct lithiation to the C4 position.C6-Lithiation: Possible under specific conditions but thermodynamically less favored than C4 due to the inductive effect of Fluorine. |

Strategic Workflow: The "Masked Pyridone" Pathway

The following diagram illustrates the core workflow for converting the starting material into a high-value kinase inhibitor intermediate.

Figure 1: Strategic workflow for utilizing 3-fluoro-2-methoxypyridine in the synthesis of 4-substituted-3-fluoro-2-pyridone scaffolds.

Detailed Experimental Protocols

Protocol A: Regioselective C4-Iodination

This procedure generates 3-fluoro-4-iodo-2-methoxypyridine , a universal intermediate for Suzuki couplings.

Mechanism: The acidity of the C4 proton is enhanced by the adjacent electron-withdrawing fluorine (inductive effect). The lithium species is stabilized by coordination to the fluorine and methoxy oxygen.

Reagents:

-

3-Fluoro-2-methoxypyridine (1.0 eq)

-

LDA (Lithium Diisopropylamide) (1.2 eq) [Freshly prepared or commercial]

-

Iodine (

) (1.5 eq) -

THF (Anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round bottom flask and purge with Argon. Add anhydrous THF (10 mL/g substrate).

-

Cooling: Cool the LDA solution (in THF) to -78°C using a dry ice/acetone bath.

-

Addition: Add 3-Fluoro-2-methoxypyridine dropwise (neat or in minimal THF) to the LDA solution over 15 minutes. Maintain internal temperature below -70°C.

-

Critical Checkpoint: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating formation of the lithiated species.

-

-

Quench: Dissolve Iodine (

) in THF and add it dropwise to the reaction mixture at -78°C. The color will shift from orange to dark brown/red. -

Workup: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated aqueous

(sodium thiosulfate) to reduce excess iodine (color changes from brown to yellow). Extract with Ethyl Acetate. -

Purification: Silica gel chromatography (Hexanes/EtOAc). The 4-iodo product is typically a solid.[1]

Protocol B: Demethylation to 3-Fluoro-2-pyridone

After building the molecular core via cross-coupling, the methoxy group must be removed to reveal the amide (pyridone) functionality.

Method 1: Acidic Hydrolysis (Robust)

-

Reagents: 4M HCl in Dioxane or aqueous HBr/Acetic Acid.

-

Conditions: Reflux (90-100°C) for 2-6 hours.

-

Note: This method is harsh and may hydrolyze other sensitive groups (e.g., esters, nitriles).

Method 2: Silyl Dealkylation (Mild)

-

Reagents: TMSI (Trimethylsilyl iodide) or TMSCl/NaI (in situ TMSI).

-

Solvent: Acetonitrile or DCM.

-

Conditions: 60°C for 2-4 hours.

-

Mechanism: The iodine nucleophile attacks the methyl group, cleaving the O-Me bond under neutral/mildly acidic conditions.

-

Advantage: Tolerates acid-sensitive functional groups.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Lithiation | Moisture in THF or inactive LDA. | Titrate n-BuLi before use. Ensure rigorous exclusion of water. |

| Regioselectivity Issues (C6 vs C4) | Temperature too high (> -70°C). | Keep reaction strictly at -78°C. C4 is the kinetic product; higher temps may allow equilibration to C6. |

| Protodehalogenation | Iodine quench too slow or wet. | Ensure rapid addition of Iodine solution. Use anhydrous Iodine. |

| Incomplete Demethylation | Steric hindrance around OMe. | Switch from aqueous acid to TMSI (smaller nucleophile, better penetration). |

Safety & Handling (MSDS Highlights)

-

3-Fluoro-2-methoxypyridine: Irritant. Avoid inhalation.

-

Lithium Reagents (n-BuLi/LDA): Pyrophoric. Reacts violently with water. Handle only under inert atmosphere (Argon/Nitrogen).

-

Trimethylsilyl Iodide (TMSI): Corrosive and moisture sensitive. Fumes in air.

References

-

Regioselective Lithiation of 2-Alkoxy-3-halopyridines

-

Synthesis of Fluorinated Pyridones

-

General Pyridone Synthesis Strategies

-

Commercial Availability of Key Intermediate

Sources

- 1. benchchem.com [benchchem.com]

- 2. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. 3-Fluoro-4-iodo-2-methoxypyridine (BLDP-BD00955452-250mg) at Hölzel-Diagnostika [hoelzel-biotech.com]

Troubleshooting & Optimization

Removing impurities from 3-Fluoro-2-methoxypyridine hydrochloride reactions

Topic: Impurity Removal & Reaction Optimization Guide

Document ID: TS-FMP-004 | Version: 2.1 | Status: Active[1]

Executive Summary & Chemical Context

Welcome to the technical support hub for 3-Fluoro-2-methoxypyridine hydrochloride (CAS: 884494-69-3 (free base)). This intermediate is a critical building block in medicinal chemistry, particularly for P-CABs (Potassium-Competitive Acid Blockers) and other heterocyclic pharmaceuticals.

Users frequently report difficulties with hygroscopicity , colored impurities , and pyridone contamination . This guide addresses the root causes of these impurities and provides self-validating protocols for their removal.[1]

The Chemistry of Contamination

The synthesis typically involves a Nucleophilic Aromatic Substitution (

-

Primary Reaction: 2,3-Difluoropyridine + NaOMe

3-Fluoro-2-methoxypyridine + NaF -

Major Impurity (Hydrolysis): Presence of water leads to 3-fluoro-2-pyridone (tautomer of 3-fluoro-2-hydroxypyridine).

-

Secondary Impurity (Regioisomer): Attack at the C6 position (rare, but possible at high temperatures).

Impurity Formation Pathways (Visualized)

Understanding where the impurity comes from is the first step to removal.

Figure 1: Reaction pathways showing the origin of the critical pyridone impurity.[2]

Module A: Pre-Workup Optimization (Prevention)

Goal: Minimize the formation of the "Pyridone" impurity (3-fluoro-2-pyridone). Once formed, this impurity is difficult to separate from the product because both are polar heterocycles.

Critical Control Points

| Parameter | Specification | Scientific Rationale |

| Water Content | Water competes with methoxide.[1] Even trace moisture hydrolyzes the labile C2-F bond to form the thermodynamic "dead end" pyridone. | |

| Temperature | Higher temperatures ( | |

| Stoichiometry | 1.05 eq NaOMe | Excess base promotes demethylation of the product back to the pyridone during workup. |

Module B: Purification of the Free Base

Issue: "My crude oil is dark and contains unreacted starting material." Solution: Do not proceed to salt formation until the free base is clean. Salt formation locks in impurities.

Protocol: The "Reverse pH" Wash

This method exploits the basicity difference between the product (weak base) and the pyridone impurity (non-basic/acidic tautomer).

-

Quench: Quench reaction with water.[1] Remove methanol via rotary evaporation (crucial: methanol acts as a phase transfer catalyst for impurities).

-

Extraction: Dissolve residue in MTBE (Methyl tert-butyl ether) or Dichloromethane (DCM) .

-

Why MTBE? It solubilizes the product but is poor for the polar pyridone impurity.

-

-

The Caustic Wash (Targeting Pyridone):

-

The Acid Extraction (Targeting Non-Basics):

-

Extract the organic layer with 2M HCl (aq) . The product moves to the aqueous phase (as HCl salt). Neutral impurities stay in organic.

-

Separate layers.[7] Basify the aqueous layer with NaOH to pH 10.

-

Re-extract product into DCM. Dry over

.

-

Module C: Salt Formation & Crystallization

Issue: "The salt is sticky/hygroscopic or won't crystallize." Solution: Anhydrous salt formation. Aqueous HCl yields a hydrate which is often a syrup.

Step-by-Step: Anhydrous HCl Salt Formation

-

Dissolution: Dissolve the purified free base oil in anhydrous Ethyl Acetate (EtOAc) (Ratio: 5 mL solvent per 1 g product).

-

Acid Addition: Cool to

. Slowly add HCl in Dioxane (4M) or HCl in Isopropanol .-

Do not use aqueous HCl.

-

-

Precipitation: The salt should precipitate as a white solid.

-

Troubleshooting: If it oils out, add a seed crystal and scratch the glass. If still oily, add n-Heptane dropwise as an anti-solvent.

-

-

Recrystallization (The Final Polish):

-

If the solid is colored (yellow/tan), recrystallize using Isopropanol (IPA) / Isopropyl Ether (IPE) .

-

Dissolve in minimum hot IPA (

), cool slowly to RT, then add IPE until turbid. Refrigerate at

-

Troubleshooting FAQ

Q1: I see a peak at 6.0-6.5 ppm in H NMR. What is it?

A: This is likely the 3-fluoro-2-pyridone impurity.[1]

-

Diagnostic: Look for a broad N-H singlet around 11-13 ppm (if DMSO is used).

-

Fix: The salt recrystallization (Module C) is inefficient for this. You must revert to the free base (neutralize with

) and repeat the Caustic Wash (Module B, Step 3).

Q2: The product turns pink/red upon storage.

A: Pyridine salts are prone to N-oxide formation or oxidative coupling if trace metals are present.[1]

-

Fix: Ensure your drying agent (

) was clean. Store the salt under Nitrogen/Argon in an amber vial.

Q3: My yield is low (<50%). Where did it go?

A: Check the aqueous layer from Module B.[1]

-

Cause: 3-Fluoro-2-methoxypyridine has significant water solubility compared to non-fluorinated analogs.

-

Fix: When extracting the free base, salt the aqueous layer with NaCl (saturation) to force the product into the organic phase ("Salting out"). Use DCM instead of Ether for better recovery.

Decision Tree: Purification Logic

Use this flow to determine the correct corrective action for your batch.

Figure 2: Troubleshooting decision matrix for impurity removal.[1]

References

-

Synthesis & Impurity Profile

- Takeda Pharmaceutical Co. (2007). "Process for production of pyridine derivatives." WO2007058346. (Describes the of fluoropyridines and control of hydrolysis byproducts).

-

General Pyridine Purification

- Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.

-

Safety & Handling

-

PubChem.[1] (2024). "3-Fluoro-2-methoxypyridine Compound Summary." (Solubility and GHS data).

-

Sources

- 1. 2-Fluoro-3-methoxypyridine | C6H6FNO | CID 45079809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 4. longdom.org [longdom.org]

- 5. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 6. Improvement of regioselectivity of alkene hydrosilylation catalyzed by [PNSiNP] pincer cobalt(iii) hydrides using sodium methoxide as an additive - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Alternative solvents for reactions with 3-Fluoro-2-methoxypyridine hydrochloride

Executive Summary

3-Fluoro-2-methoxypyridine hydrochloride (3F2MP-HCl) is a critical fluorinated building block.[1] While the HCl salt offers superior shelf-stability compared to the volatile free base, its ionic lattice creates significant solubility challenges in "green" or lipophilic solvents required for downstream functionalization (e.g., Lithiation, Suzuki couplings).[1]

This guide addresses the "Solubility-Reactivity Paradox" —the salt is stable but unreactive in non-polar media; the free base is reactive but prone to degradation.[2] We provide validated protocols for solvent switching, specifically targeting the replacement of hazardous solvents (DCM, DMF, THF) with sustainable alternatives (2-MeTHF, CPME, i-PrOAc).[1]

Module 1: The Solubility & Handling Matrix

User Issue: "I cannot get the HCl salt to dissolve in THF or Toluene for my reaction."

Technical Insight: 3F2MP-HCl is an ionic solid.[1][2] It is inherently insoluble in ethers (THF, 2-MeTHF) and hydrocarbons (Toluene, Heptane).[1] Attempting to force solubility via heating often leads to degradation or sublimation of the free base if any dissociation occurs.[2]

Solvent Compatibility Table

| Solvent Class | Traditional Solvent | Recommended Alternative | Solubility (HCl Salt) | Solubility (Free Base) | Application Note |

| Ethers | THF, Et₂O | 2-MeTHF | Insoluble | High | Best for Lithiation. 2-MeTHF allows higher temps and easier water separation.[1] |

| Hydrocarbons | Toluene | CPME | Insoluble | High | Best for Couplings. CPME resists peroxide formation and allows azeotropic drying.[1][2] |

| Dipolar Aprotic | DMF, NMP | DMSO / EtOAc | High | High | Best for S_NAr. DMSO dissolves the salt directly; EtOAc is for workup only.[1][2] |

| Protic | Methanol | Ethanol / Water | High | High | Best for Storage/Transfer. Avoid for organometallics.[1][2] |

Module 2: Protocol for In-Situ Free-Basing (Solvent Switch)

User Issue: "How do I transition from the stable HCl salt to a reactive solution without isolating the unstable free base?"

The Solution: Do not isolate the free base as a neat oil; it is volatile and hygroscopic.[2] Use a Biphasic Neutralization-Extraction directly into your reaction solvent.[1][2]

Step-by-Step Protocol:

-

Dissolution: Dissolve 3F2MP-HCl (1.0 equiv) in minimal water (approx. 3-5 vol).

-

Overlay: Add the target reaction solvent (e.g., 2-MeTHF or CPME , 10 vol) on top of the aqueous layer.[1][2]

-

Neutralization: Slowly add saturated aqueous NaHCO₃ or K₂CO₃ (1.2 equiv) with vigorous stirring.

-

Phase Cut: Stop stirring. The free base (lipophilic) will partition into the organic top layer.[2] Discard the aqueous bottom layer.[2]

-

Azeotropic Drying (Critical):

Module 3: Organometallic Chemistry (Lithiation)

User Issue: "My lithiation yields are inconsistent in THF. Can I use a greener solvent?"

Technical Insight: THF is hygroscopic and can polymerize or react with strong bases (e.g., n-BuLi) at ambient temperatures.[1] 2-Methyltetrahydrofuran (2-MeTHF) is the superior alternative.[1][3][4] The steric bulk of the methyl group protects the oxygen from Lewis acid attack, stabilizing the lithiated intermediate.[2]

Workflow Diagram: Lithiation in 2-MeTHF

Caption: Workflow for converting 3F2MP-HCl to its lithiated species using 2-MeTHF, highlighting the critical drying step.

Module 4: Cross-Coupling Reactions (Suzuki-Miyaura)

User Issue: "I want to avoid DMF and Dimethoxyethane (DME) for Suzuki coupling due to toxicity."

Technical Insight: For chloropyridines or fluoropyridines, Cyclopentyl Methyl Ether (CPME) or Isopropyl Acetate (i-PrOAc) are validated green alternatives.[1][5]

-

CPME: High boiling point (106°C) allows for faster kinetics without pressurization.[1] Low peroxide formation compared to THF/DME.[1][2]

-

i-PrOAc: Excellent biodegradability, though limited stability with strong alkoxides.[1]

Recommended Green Protocol (Suzuki):

-

Catalyst: Pd(dppf)Cl₂ or Pd-XPhos (for difficult substrates).[1]

-

Temperature: 90°C.

-

Troubleshooting:

Module 5: Nucleophilic Substitution ( )

User Issue: "Replacing DMF/NMP for displacing the fluorine or methoxy group."

Technical Insight:

-

DMSO: The standard replacement.[1][2] Drawback: High boiling point makes removal hard.[1][2]

-

Acetonitrile (MeCN): Often overlooked.[1][2] With a boiling point of 82°C, it is sufficient for many activated fluoropyridines.[1][2]

-

Bio-based: Cyrene (dihydrolevoglucosenone) is emerging as a direct NMP replacement, though validation for this specific substrate may require optimization.[1][2]

Decision Tree: Solvent Selection Guide

Caption: Decision matrix for selecting the optimal green solvent based on reaction chemistry.

References

-

Pace, V., et al. (2016).[1][8] Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly. Link[1][8]

-

Byrne, F. P., et al. (2016).[1][7] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Link

-

Watanabe, K., et al. (2025).[1] Cyclopentyl Methyl Ether (CPME): An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry.[1][5] PMC. Link

-

GSK Solvent Selection Guide . (2011). Expanding GSK's Solvent Selection Guide – Embedding sustainability into solvent selection. Green Chemistry. Link

-

Lipshutz, B. H., et al. (2013).[1] Suzuki–Miyaura Cross-Coupling of Amides in Green Solvents. Link[1]

Sources

- 1. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

Overcoming poor solubility of 3-Fluoro-2-methoxypyridine hydrochloride in reaction media

Answering the user's request based on the new plan.

Welcome to the technical support center for 3-Fluoro-2-methoxypyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this compound in their reaction media. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these issues and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 3-Fluoro-2-methoxypyridine hydrochloride that influence its solubility?

Understanding the physicochemical properties of both the hydrochloride salt and its corresponding free base is crucial for troubleshooting solubility issues. The hydrochloride salt is an ionic compound, which fundamentally dictates its solubility behavior. In contrast, the free base is a neutral organic molecule with different solubility characteristics.

The salt form is generally favored for its stability and ease of handling as a crystalline solid. However, its ionic nature means it will have higher solubility in polar, protic solvents (like water and alcohols) and significantly lower solubility in non-polar or aprotic organic solvents commonly used in synthesis.[1][2] The free base, 3-fluoro-2-methoxypyridine, is a liquid at room temperature and is expected to be more soluble in a wider range of organic solvents.[3]

Below is a summary of the relevant properties:

| Property | 3-Fluoro-2-methoxypyridine (Free Base) | 3-Fluoro-2-methoxypyridine hydrochloride | Rationale & Implications |

| Molecular Formula | C₆H₆FNO[3] | C₆H₇ClFNO | The addition of HCl increases the molecular weight and introduces ionic character. |

| Molecular Weight | 127.12 g/mol [3] | 163.58 g/mol (Calculated) | Affects molarity calculations for reactions. |

| Appearance | Colorless to light yellow liquid[4][5] | Expected to be a white to off-white solid | Solids are often easier to handle and weigh accurately than liquids. |

| Predicted pKa | 0.98 ± 0.10[4][5] | Not applicable | This low pKa of the conjugate acid (the pyridinium ion) indicates that the free base is a weak base. A stronger, non-nucleophilic base will be required to deprotonate it. |

| Solubility in Water | Slightly soluble[3] | Expected to be much more soluble | The ionic nature of the hydrochloride salt allows for favorable interactions with polar water molecules.[2] |

| Solubility in Organic Solvents | Soluble in common organic solvents like ethanol and dichloromethane[3] | Expected to be poorly soluble in non-polar aprotic solvents (e.g., Toluene, Hexanes, Ether) but may have some solubility in polar aprotic (e.g., DMF, DMSO) and protic (e.g., Ethanol) solvents.[1] | This is the core issue. The salt's ionic lattice energy is too high to be overcome by solvation in non-polar media. |

Q2: Why is my 3-Fluoro-2-methoxypyridine hydrochloride not dissolving in my reaction solvent?

The poor solubility of 3-Fluoro-2-methoxypyridine hydrochloride in many common organic synthesis solvents (e.g., toluene, THF, dichloromethane) stems from a fundamental mismatch in polarity. As a salt, the compound exists as a crystalline lattice of pyridinium cations and chloride anions. Significant energy, known as the lattice energy, is required to break this structure apart.

Organic solvents with low polarity cannot effectively solvate the individual ions, meaning they cannot form strong enough interactions to overcome the lattice energy. Therefore, the salt remains as an undissolved solid. This equilibrium is illustrated below.

Caption: Systematic workflow for troubleshooting poor solubility.

Q4: How can I improve the solubility of 3-Fluoro-2-methoxypyridine hydrochloride in my reaction?

Several strategies can be employed, ranging from simple solvent adjustments to chemical modifications.

Strategy 1: Solvent System Modification (Co-solvents)

If your reaction tolerates it, the addition of a polar co-solvent can dramatically increase solubility. Polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) are excellent at solvating cations. Polar protic solvents like ethanol or isopropanol can also be effective.

Causality: These solvents have high dielectric constants and the ability to form hydrogen bonds or strong dipole-dipole interactions, which stabilize the dissociated ions in solution, thereby overcoming the crystal lattice energy. [6] Implementation: Start by adding the co-solvent portion-wise (e.g., 5-10% v/v) to your reaction mixture at room temperature with vigorous stirring. Observe for dissolution. Be mindful that changing the solvent system can affect reaction rates and selectivity.

Strategy 2: In-situ Free Base Generation (pH Adjustment)

This is often the most effective method. By adding a suitable base to the reaction mixture, you can neutralize the hydrochloride salt, converting it in-situ to the free base, 3-fluoro-2-methoxypyridine. The free base is a neutral organic liquid and is much more soluble in common organic solvents. [3] Causality: The reaction below shows the acid-base equilibrium. By adding a base, you shift the equilibrium to the right, consuming the pyridinium ion and generating the more soluble free base.

[Py-H]⁺Cl⁻ + Base ⇌ Py (free base) + [Base-H]⁺Cl⁻

Choosing a Base:

-

Tertiary Amines: Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) are common choices. They are non-nucleophilic and the resulting ammonium salt often precipitates or can be easily removed during workup.

-

Inorganic Carbonates: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective heterogeneous bases. They are easily filtered off after the reaction.

See the "Detailed Experimental Protocols" section for a step-by-step guide.

Strategy 3: Temperature Adjustment

For many compounds, solubility increases with temperature. Gently heating the reaction mixture can help dissolve the salt.

Causality: Increasing the thermal energy of the system can help overcome the lattice energy of the salt, favoring dissolution.

Implementation: Heat the slurry slowly with good stirring. Be cautious, as the starting material or product may be thermally unstable. It is also possible for the material to dissolve at a higher temperature and then crash out of solution if the reaction is cooled, which could complicate analysis and purification.

Q5: Should I consider using the free base of 3-Fluoro-2-methoxypyridine instead of the hydrochloride salt?

Yes, this is a viable alternative. If you have access to the free base or can reliably prepare it from the salt beforehand, it will likely be readily soluble in a wide range of organic solvents. [3]

-

Pros: Avoids adding an external base to your reaction, simplifies the reaction mixture, and guarantees a homogeneous starting solution in most organic solvents.

-

Cons: The free base is a liquid and may be more difficult to handle and weigh accurately than the solid salt. It may also be less stable over long-term storage compared to the crystalline hydrochloride salt. [7]

Q6: What are the risks of modifying the reaction conditions to improve solubility?

Modifying your protocol is not without risks. It is essential to consider the potential downstream consequences.

-

Side Reactions: The added co-solvent or base could participate in or catalyze unwanted side reactions, reducing the yield and purity of your desired product.

-

Disproportionation: If you are working in a system with controlled pH or moisture, you risk disproportionation. This is the conversion of the salt back to its less soluble free base, causing it to precipitate out of solution. This can be triggered by high humidity or interaction with basic excipients in a formulation context. [8][9]* Downstream Processing: The added base and its corresponding salt (e.g., triethylammonium chloride) must be removed during the reaction workup. This may require an additional aqueous wash or a more complex purification strategy.

Caption: Risk of salt disproportionation leading to precipitation.

Detailed Experimental Protocols

Protocol 1: Screening for an Optimal Co-Solvent System

Objective: To identify a solvent or co-solvent system that provides sufficient solubility for 3-Fluoro-2-methoxypyridine hydrochloride at the desired reaction concentration.

Methodology:

-

Preparation: In separate small vials (e.g., 4 mL), weigh an amount of 3-Fluoro-2-methoxypyridine hydrochloride that corresponds to your target reaction concentration (e.g., 16.4 mg for a 0.1 M solution in 1 mL).

-

Solvent Addition: To each vial, add 1 mL of the solvent system to be tested.

-

Initial Screen: Test your primary reaction solvent (e.g., Toluene, THF, ACN).

-

Co-solvent Screen: Prepare mixtures of your primary solvent with a polar co-solvent (e.g., 9:1 THF:DMF, 4:1 THF:NMP, 9:1 Toluene:Ethanol).

-

-

Observation at Room Temperature: Cap the vials and stir or vortex them vigorously for 5-10 minutes at room temperature. Visually assess the solubility. Note if the solid is completely dissolved, partially dissolved, or remains a slurry.

-

Observation with Heating: If the solid is not fully dissolved, heat the vials to your target reaction temperature (e.g., 60 °C) for 10-15 minutes with stirring.

-

Cooling: Allow the heated vials to cool back to room temperature and observe if any precipitation occurs. A good solvent system will keep the material in solution upon cooling.

-

Selection: Choose the solvent system that provides complete dissolution under your desired reaction conditions and is compatible with your reaction chemistry.

Protocol 2: In-situ Generation of the Free Base for Homogeneous Reaction

Objective: To achieve a homogeneous reaction mixture by converting the hydrochloride salt to its soluble free base within the reaction vessel.

Methodology:

-

Vessel Setup: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-Fluoro-2-methoxypyridine hydrochloride (1.0 eq).

-

Solvent Addition: Add the desired anhydrous organic solvent (e.g., THF, Toluene, DCM). The mixture will likely be a slurry.

-

Base Addition: Slowly add a suitable base (1.05-1.2 eq).

-

For liquid bases (e.g., Et₃N, DIPEA): Add dropwise via syringe at room temperature or 0 °C with vigorous stirring.

-

For solid bases (e.g., K₂CO₃): Add in one portion.

-

-

Stirring and Observation: Stir the mixture at room temperature for 15-30 minutes. You should observe one of two things:

-

The initial solid (the API salt) dissolves completely, and a new precipitate (the base's hydrochloride salt, e.g., Et₃N·HCl) may form. The reaction mixture is now ready for the addition of other reagents.

-

The initial solid dissolves, and the solution becomes clear (if the base's salt is soluble in the chosen solvent).

-

-

Reaction Execution: Proceed with your planned synthetic steps. Upon completion, the base's salt can be removed by filtration (if solid) or by an aqueous wash during the workup.

References

-

Pipzine Chemicals. 3-Chloro-2-methoxypyridine. [Link]

-

Pipzine Chemicals. 3-Fluoro-2-methoxypyridine Manufacturer & Supplier in China. [Link]

- Google Patents. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.

-

Academia.edu. Solubility enhancement techniques with special emphasis on hydrotrophy. [Link]

-

PubChem. 2-Fluoro-3-methoxypyridine | C6H6FNO | CID 45079809. [Link]

-

PubChem. 5-Fluoro-2-methoxypyridine hydrochloride | C6H7ClFNO | CID 53486018. [Link]

-

PubChem. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 11694258. [Link]

-

ResearchGate. Is it possible to boil off HCl from pyridinium chloride salts?. [Link]

-

Ascendia Pharma. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. [Link]

-

International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

ResearchGate. API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Request PDF. [Link]

-

American Pharmaceutical Review. Solubility Concerns: API and Excipient Solutions. [Link]

-

NIH National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]

-

European Journal of Pharmaceutical Sciences. Pharmaceutical salts: a formulation trick or a clinical conundrum?. [Link]

-

Almac Group. Key strategies central to overcoming poor API solubility. [Link]

-

ACS Publications. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling | Organic Letters. [Link]

-

PubChem. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. [Link]

Sources

- 1. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]

- 2. fishersci.se [fishersci.se]

- 3. 3-Fluoro-2-methoxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Quality Chemical Exporter [pipzine-chem.com]

- 4. 3-FLUORO-2-METHOXYPYRIDINE CAS#: 884494-69-3 [m.chemicalbook.com]

- 5. 3-FLUORO-2-METHOXYPYRIDINE | 884494-69-3 [chemicalbook.com]

- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bjcardio.co.uk [bjcardio.co.uk]

- 8. sigmaaldrich.com [sigmaaldrich.com]